3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid
Overview
Description
“3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid” is a compound with the CAS Number: 2248372-39-4 . It has a molecular weight of 229.28 . The IUPAC name for this compound is 3-((tert-butoxycarbonyl)amino)-1-methylcyclobutane-1-carboxylic acid . It is stored at temperatures between 0-8°C .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of Methyl /rara-3-amino-cyclobutanecarboxylate hydrochloride involved suspending it in dichloromethane, cooling the solution to 0°C, and then adding Et3N and Boc anhydride .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO4/c1-10(2,3)16-9(15)12-7-5-11(4,6-7)8(13)14/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14) . This indicates the presence of a cyclobutane ring, a tert-butoxycarbonyl group, and a carboxylic acid group in the molecule .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm^3 . Its boiling point is 368.3±31.0 °C at 760 mmHg . The vapour pressure is 0.0±1.8 mmHg at 25°C . The molar refractivity is 53.4±0.4 cm^3 .Scientific Research Applications
1. Dipeptide Synthesis
- Summary of Application: This compound is used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents .
- Methods of Application: A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results or Outcomes: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
2. Synthesis of Conformationally Constrained δ-Amino Acid
- Summary of Application: This compound is used in the synthesis of a novel, non-proteinogenic constrained delta amino acid containing a cyclobutane ring, cis -3 (aminomethyl)cyclobutane carboxylic acid (ACCA) .
- Methods of Application: The synthesis of the target amino acid was achieved in seven steps, with the key reaction being a base induced intramolecular nucleophilic substitution .
- Results or Outcomes: A small library of dipeptides was prepared through the coupling of ACCA with proteinogenic amino acids .
Safety And Hazards
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. It could also be interesting to study its conformational properties and how these influence its reactivity and interactions with biological targets .
properties
IUPAC Name |
3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-7-4-8(5-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZXLLZSQJEBME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201139476 | |
Record name | cis-3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]cyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201139476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid | |
CAS RN |
1427319-48-9 | |
Record name | cis-3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]cyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201139476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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